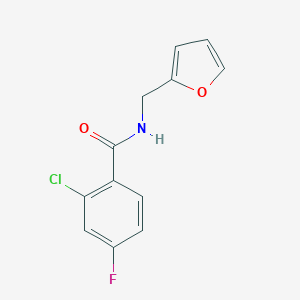
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric effects. However, MDMA is not only used for recreational purposes, but it also has potential applications in scientific research.
作用機序
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in the regulation of pleasure and reward. Norepinephrine is a neurotransmitter that is involved in the regulation of attention and arousal.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide has been found to increase heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide can lead to neurotoxicity, cognitive impairment, and psychiatric disorders.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide has several advantages for lab experiments, including its ability to induce a state of empathy and social bonding in humans. However, its potential for abuse and neurotoxicity limit its use in research.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide, including its potential use in the treatment of PTSD, anxiety, and depression. There is also a need for further research on the long-term effects of N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide use and its potential for neurotoxicity. Additionally, there is a need for the development of safer and more effective drugs that can mimic the effects of N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide without the potential for abuse and neurotoxicity.
Conclusion:
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide is a synthetic psychoactive drug that has potential applications in scientific research. Its ability to increase empathy, social bonding, and emotional openness in humans has made it a valuable tool for studying the brain and behavior. However, its potential for abuse and neurotoxicity limit its use in research. Further research is needed to explore the potential therapeutic uses of N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide and to develop safer and more effective drugs.
合成法
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that can be further purified for research purposes.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide has been used in scientific research to study its effects on the brain and behavior. It has been found to increase empathy, social bonding, and emotional openness in humans. N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide has also been used in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression.
特性
製品名 |
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide |
|---|---|
分子式 |
C14H13NO4S |
分子量 |
291.32 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13NO4S/c1-10-3-2-4-12(7-10)20(16,17)15-11-5-6-13-14(8-11)19-9-18-13/h2-8,15H,9H2,1H3 |
InChIキー |
NOSYVEPCEOQBJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)




![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)


![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)

![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)
![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)